4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime
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Overview
Description
4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0166840 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes
A study demonstrates the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, highlighting the potential of similar compounds in facilitating specific chemical transformations. This process signifies the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which could be applicable to derivatives like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" for selective hydroxylation reactions (Chen, Sorensen, et al., 2017).
Synthesis and Antimicrobial Activities
Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors
Research involving the synthesis of oxime derivatives, including those derived from benzaldehydes, showed potential as inhibitors of FabH, an enzyme critical in bacterial fatty acid synthesis. This suggests that compounds like "this compound" could have applications in developing new antimicrobial agents (Luo et al., 2012).
Photocatalysis for Organic Transformations
Selective Benzyl Alcohol Oxidation on BiOCl
A novel photocatalytic method for selective oxidation of benzyl alcohol to benzaldehyde under mild conditions was reported. The study's findings on photocatalysis might be relevant for the oxidative conversion of related compounds, potentially including "this compound" derivatives, to valuable intermediates or end products (Li et al., 2017).
Oxidation to Carbonyl Compounds
Aerobic Oxidation Catalyzed by Metalloporphyrins
The efficient oxidation of oximes to carbonyl compounds using molecular oxygen in the presence of benzaldehyde as an oxygen acceptor was demonstrated. This method, involving metalloporphyrins, showcases a sustainable approach to transforming oximes into aldehydes or ketones, potentially applicable to "this compound" (Zhou, Yuan, Ji, 2010).
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-13-2-1-3-14(16)12(13)9-19-11-6-4-10(5-7-11)8-17-18/h1-8,18H,9H2/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVPUHWMITUTQ-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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